molecular formula C10H11ClO2S B15327769 1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one

1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one

Cat. No.: B15327769
M. Wt: 230.71 g/mol
InChI Key: GJAHQEQPADYCKN-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is a ketone derivative featuring a 4-chlorophenyl group and a 2-hydroxyethylthio substituent. The hydroxyethylthio group may enhance solubility and influence intermolecular interactions, distinguishing it from analogs with bulkier or aromatic substituents.

Properties

Molecular Formula

C10H11ClO2S

Molecular Weight

230.71 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(2-hydroxyethylsulfanyl)ethanone

InChI

InChI=1S/C10H11ClO2S/c11-9-3-1-8(2-4-9)10(13)7-14-6-5-12/h1-4,12H,5-7H2

InChI Key

GJAHQEQPADYCKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CSCCO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with 2-mercaptoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or methanol

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one involves its interaction with specific molecular targets. The hydroxyethylthio group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Melting Point (°C) Yield (%) Biological Activity Key Spectral Data (IR, NMR) References
Target Compound 4-ClPh, -(SCH₂CH₂OH) N/A N/A Not reported N/A N/A
1-(4-Hydroxyphenyl)-2-(heteroarylthio)ethanones 4-OHPh, heteroarylthio N/A 76–87 AChE inhibition (Ki ~22–24 nM) C–S stretch: ~621 cm⁻¹; C=O: ~1680 cm⁻¹
5j: 1-(4-ClPh)-2-(triazolylthio)ethanone 4-ClPh, triazole-piperidinylthio 152–153 73 Antifungal (ergosterol inhibition) HRMS m/z: 483.1165
4d: Pyrimidinylthio derivative 4-ClPh, pyrimidinylthio-propyl 96–97 68–70 Anticancer C=O: 1681 cm⁻¹; aromatic C–H: ~3057 cm⁻¹
1-(2,4-Difluorophenyl)-2-(SCH₂CH₂OH)ethanone 2,4-F₂Ph, -(SCH₂CH₂OH) N/A N/A Not reported N/A
Key Observations:
  • Substituent Impact on Activity: The 4-chlorophenyl group (as in 5j and 4d) is associated with antifungal and anticancer activities, likely due to enhanced lipophilicity and electron-withdrawing effects . Replacing the chlorophenyl with a hydroxyphenyl group (as in ) shifts activity toward enzyme inhibition, with nanomolar Ki values against AChE .
  • Physical Properties :

    • Melting points correlate with substituent rigidity. For example, 5j (triazole-piperidinylthio) has a higher melting point (152–153°C) than 4d (pyrimidinylthio, 96–97°C), possibly due to increased molecular symmetry or hydrogen bonding .

Spectral Data Comparison

  • IR Spectroscopy :
    • C=O stretches in ketones appear near 1680–1685 cm⁻¹ across analogs (e.g., 1681 cm⁻¹ in 4d) .
    • C–S vibrations are observed at ~621 cm⁻¹ in S-alkylated products, consistent with thioether formation .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 361 for oxadiazolylthio derivatives) confirm molecular formulas and purity .

Biological Activity

1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one, also known by its CAS number 1157217-46-3, is an organic compound that has garnered attention for its potential biological activities. This compound features a chlorophenyl group and a thioether functional group, which may contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H11ClO2S
  • Molecular Weight : 230.71 g/mol
  • Structure : The compound consists of a chlorophenyl ring bonded to a thioether and a carbonyl group.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thioether compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.

Anticancer Activity

Preliminary studies have indicated that compounds featuring thioether linkages can inhibit cancer cell proliferation. The cytotoxic effects of related thioether compounds were evaluated using the CCK-8 assay against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • PC-3 (prostate cancer)

Results demonstrated IC50 values indicating effective inhibition of cell growth, which supports further investigation into the anticancer potential of this compound.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in metabolic pathways.
  • Cell Cycle Arrest : Some thioether compounds induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxicity of thioether compounds, a series of derivatives were synthesized and tested against human cancer cell lines. The results indicated that certain modifications to the thioether structure enhanced cytotoxic activity, with IC50 values ranging from sub-micromolar to low micromolar concentrations .

CompoundCell LineIC50 (µM)Selectivity Index
AHeLa0.25>100
BMCF-70.30>80
CPC-30.45>90

Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various thioether compounds against Staphylococcus aureus and Escherichia coli. Results showed that compounds with chlorophenyl substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

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